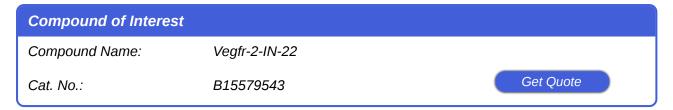


Comparative Analysis of VEGFR-2-IN-22 Cross-Reactivity with Other Kinases

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of **VEGFR-2-IN-22**, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Understanding the cross-reactivity profile of a kinase inhibitor is crucial for assessing its specificity and potential off-target effects. In this guide, we present quantitative data on the inhibitory activity of a representative VEGFR-2 inhibitor, CHMFL-VEGFR2-002, against a panel of related kinases. Detailed experimental methodologies for key assays are also provided to aid in the replication and validation of these findings.

Data Presentation: Kinase Selectivity Profile

The inhibitory activity of CHMFL-VEGFR2-002, a compound analogous to **VEGFR-2-IN-22**, was evaluated against a panel of 18 kinases to determine its selectivity. The following table summarizes the anti-proliferative activity (GI50) of the compound in engineered BaF3 cells expressing various kinases. Lower GI50 values indicate higher potency.



Kinase Target	GI50 (μmol/L)[1]
TEL-VEGFR2	0.15
TEL-VEGFR1	9.9
TEL-VEGFR3	>10
TEL-PDGFRα	0.62
TEL-PDGFRβ	>10
TEL-cKIT	>10
TEL-ABL	>10
TEL-FGFR1	>10
TEL-FGFR3	>10
BCR-DDR2	>10
TEL-EPHA2	>10
TEL-TIE2	>10
TEL-FLT3	>10
TEL-RET	>10
TEL-ROS1	>10
TEL-ALK	>10
TEL-NTRK1	>10
TEL-MUSK	>10

As the data indicates, CHMFL-VEGFR2-002 demonstrates high selectivity for VEGFR2, with significantly lower activity against other closely related kinases such as VEGFR1, PDGFR α , and a wide range of other tyrosine kinases.[1][2]

Experimental Protocols



To assess the cross-reactivity of kinase inhibitors, robust and standardized experimental protocols are essential. Below are detailed methodologies for a common approach used in kinase inhibitor profiling.

Cell-Based Kinase Inhibition Assay (using engineered BaF3 cells)

This assay measures the anti-proliferative activity of a compound against a specific kinase in a cellular context.

1. Cell Lines and Culture:

- Murine pro-B cell line, BaF3, is engineered to be dependent on the expression of a specific constitutively active kinase (e.g., TEL-VEGFR2) for survival and proliferation.
- Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Assay Procedure:

- BaF3 cells expressing the kinase of interest are seeded into 96-well plates.
- The test compound (e.g., VEGFR-2-IN-22) is serially diluted and added to the wells. A
 DMSO control is also included.
- Plates are incubated for 48-72 hours.
- Cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

3. Data Analysis:

- The luminescence signal is measured using a plate reader.
- The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Biochemical Kinase Assay (General Protocol)

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

1. Reagents and Materials:



- Purified recombinant kinase.
- Kinase-specific substrate (peptide or protein).
- ATP (Adenosine triphosphate).
- Assay buffer (typically contains Tris-HCl, MgCl2, DTT).
- Test compound and DMSO (as a control).
- Detection reagents (e.g., ADP-Glo™ Kinase Assay).

2. Assay Procedure:

- The kinase, substrate, and test compound are pre-incubated in the assay buffer in a 384-well plate.
- · The kinase reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
- The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent that generates a luminescent or fluorescent signal.

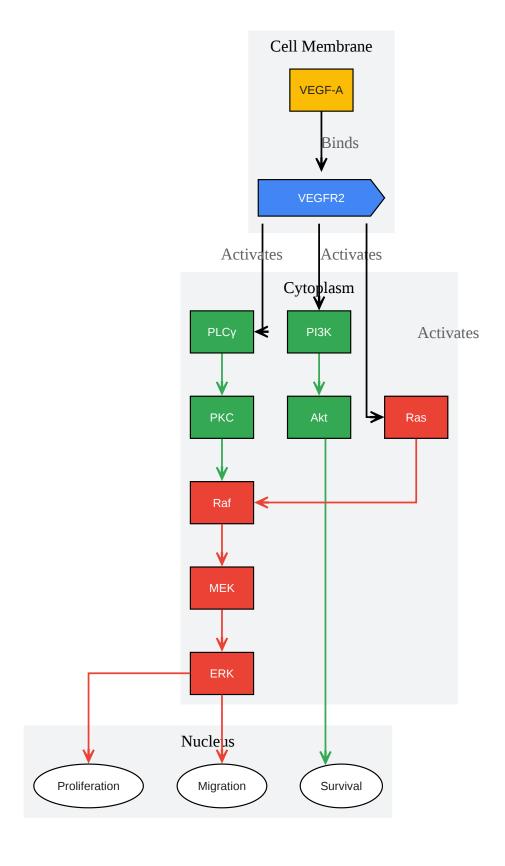
3. Data Analysis:

- The signal is read using a plate reader.
- The IC50 value, the concentration of the compound that inhibits kinase activity by 50%, is determined from the dose-response curve.

Mandatory Visualization VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels.[3] Upon binding of its ligand, VEGF-A, VEGFR2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[4] This activation initiates a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, survival, and permeability.[5][6]





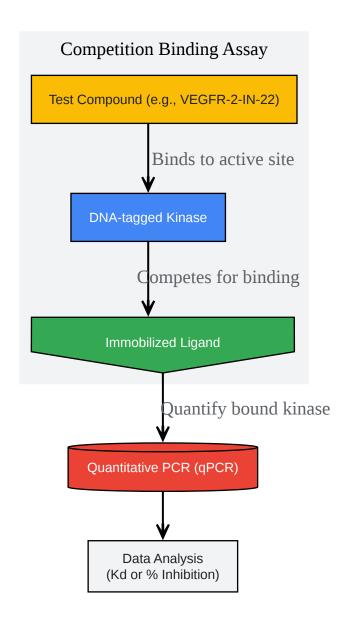
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Caption: Simplified VEGFR2 signaling cascade.



Experimental Workflow: KinomeScan Profiling

The KinomeScan® assay platform is a widely used method for assessing the selectivity of kinase inhibitors. It is a competition binding assay that quantifies the interaction of a test compound with a large panel of kinases.



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Caption: KinomeScan experimental workflow.



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